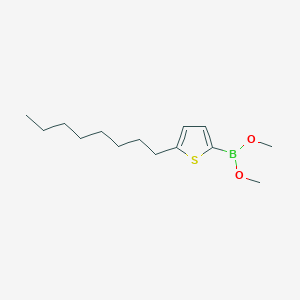
Dimethyl (5-octylthiophen-2-yl)boronatato
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (5-octylthiophen-2-yl)boronatato is a chemical compound that belongs to the class of organoboron compounds These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-octylthiophen-2-yl)boronatato typically involves the reaction of 5-octylthiophene with a boron-containing reagent. One common method is the reaction of 5-octylthiophene with boronic acid or boronate esters under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The scalability of the synthesis is facilitated by the relatively mild reaction conditions and the availability of starting materials.
化学反応の分析
Types of Reactions
Dimethyl (5-octylthiophen-2-yl)boronatato undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The boron atom can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various aryl or alkyl-substituted thiophenes.
科学的研究の応用
Dimethyl (5-octylthiophen-2-yl)boronatato has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of advanced materials, including organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of Dimethyl (5-octylthiophen-2-yl)boronatato involves its ability to participate in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. The thiophene ring and the octyl side chain contribute to the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Boronate Esters: Compounds containing boron and ester groups, used in similar coupling reactions.
Octylthiophene: A compound with an octyl side chain attached to a thiophene ring.
Uniqueness
Dimethyl (5-octylthiophen-2-yl)boronatato is unique due to the combination of the boron atom, the thiophene ring, and the octyl side chain. This combination imparts specific chemical properties that make it suitable for a wide range of applications in organic synthesis, materials science, and potentially in medicinal chemistry.
特性
CAS番号 |
765277-73-4 |
|---|---|
分子式 |
C14H25BO2S |
分子量 |
268.2 g/mol |
IUPAC名 |
dimethoxy-(5-octylthiophen-2-yl)borane |
InChI |
InChI=1S/C14H25BO2S/c1-4-5-6-7-8-9-10-13-11-12-14(18-13)15(16-2)17-3/h11-12H,4-10H2,1-3H3 |
InChIキー |
FPRNPPIWWFBSDS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(S1)CCCCCCCC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















